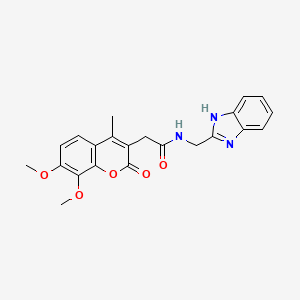

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

CAS No.:

Cat. No.: VC14817237

Molecular Formula: C22H21N3O5

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H21N3O5 |

|---|---|

| Molecular Weight | 407.4 g/mol |

| IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |

| Standard InChI | InChI=1S/C22H21N3O5/c1-12-13-8-9-17(28-2)21(29-3)20(13)30-22(27)14(12)10-19(26)23-11-18-24-15-6-4-5-7-16(15)25-18/h4-9H,10-11H2,1-3H3,(H,23,26)(H,24,25) |

| Standard InChI Key | HOOQBISQRXYLMJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=NC4=CC=CC=C4N3 |

Introduction

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that combines a benzimidazole moiety with a chromenone derivative. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may impart specific biological activities.

Key Features:

-

Molecular Formula: Not explicitly provided in the available literature.

-

Molecular Weight: Approximately 407.4 g/mol.

-

Pharmacological Class: Benzimidazole derivatives, known for diverse pharmacological activities including anti-cancer and anti-inflammatory properties.

Synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes several steps that require careful monitoring of reaction conditions such as temperature, time, and solvent choice to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.

Synthesis Steps:

-

Preparation of Starting Materials: This involves synthesizing or obtaining the benzimidazole and chromenone precursors.

-

Coupling Reaction: The benzimidazole moiety is coupled with the chromenone derivative using appropriate reagents.

-

Acetamide Formation: The final step involves forming the acetamide linkage.

Biological Significance

The compound's structure, featuring both benzimidazole and chromenone moieties, suggests potential uses in the development of novel therapeutic agents. Benzimidazole derivatives are known for their diverse pharmacological activities, including anti-cancer and anti-inflammatory effects. The chromenone structure further enhances its potential biological activity.

Potential Applications:

-

Anti-cancer Agents: The presence of benzimidazole and chromenone structures may contribute to anticancer properties.

-

Anti-inflammatory Agents: These compounds could exhibit anti-inflammatory activity due to their structural features.

Related Compounds:

-

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives: These compounds have shown antimicrobial and anticancer activities .

-

2-Mercaptobenzimidazole Derivatives: Exhibited antibacterial, antifungal, and antiproliferative activities .

Future Directions:

-

In Vitro and In Vivo Studies: To evaluate the compound's efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved biological activity.

Table 2: Potential Biological Activities

| Activity | Potential Application |

|---|---|

| Anti-cancer | Therapeutic agent against cancer |

| Anti-inflammatory | Treatment for inflammatory conditions |

Table 3: Related Compounds and Their Activities

| Compound | Biological Activity |

|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial and anticancer |

| 2-Mercaptobenzimidazole derivatives | Antibacterial, antifungal, and antiproliferative |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume